CB1151

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

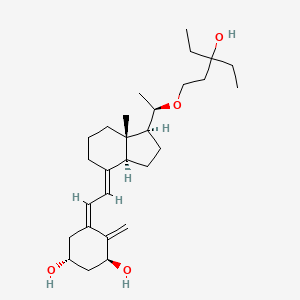

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-6-28(31,7-2)15-16-32-20(4)24-12-13-25-21(9-8-14-27(24,25)5)10-11-22-17-23(29)18-26(30)19(22)3/h10-11,20,23-26,29-31H,3,6-9,12-18H2,1-2,4-5H3/b21-10+,22-11-/t20-,23-,24-,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTTZPJXKAGWID-BSGGSXJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(CCO[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CB-1158 in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy by fostering a complex network of immunosuppressive mechanisms. A key metabolic pathway exploited by tumors to evade immune destruction is the depletion of the amino acid L-arginine by the enzyme Arginase-1 (Arg1). CB-1158 (also known as INCB001158 or Numidargistat) is a first-in-class, potent, and orally bioavailable small-molecule inhibitor of arginase. By blocking Arg1 activity, CB-1158 restores L-arginine levels within the TME, thereby reversing myeloid cell-mediated immune suppression and reactivating anti-tumor T cell and Natural Killer (NK) cell responses. This guide details the core mechanism of action of CB-1158, supported by preclinical and clinical data, experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction: Arginine Depletion as a Mechanism of Tumor Immune Evasion

The TME is a complex ecosystem comprising tumor cells, stromal cells, blood vessels, and a diverse array of immune cells. Many tumors are heavily infiltrated by immunosuppressive myeloid cells, including Myeloid-Derived Suppressor Cells (MDSCs) and M2-polarized Tumor-Associated Macrophages (TAMs).[1] A defining feature of these cells is the high expression and secretion of Arginase-1 (Arg1).[2]

Arg1 is an enzyme that hydrolyzes L-arginine into ornithine and urea.[3] L-arginine is a critical amino acid for the function of cytotoxic immune cells, particularly T cells and NK cells. Its depletion in the TME leads to:

-

Impaired T cell proliferation: L-arginine starvation causes T cells to arrest in the G0-G1 phase of the cell cycle.[4]

-

Reduced T Cell Receptor (TCR) Signaling: L-arginine deficiency leads to the downregulation of the TCR ζ-chain (CD3ζ), a critical component for TCR signal transduction.[3]

-

Decreased Cytokine Production: The ability of T cells to produce anti-tumor cytokines like interferon-gamma (IFNγ) is diminished.[5]

-

Suppressed NK Cell Function: NK cell proliferation and cytotoxic activity are also inhibited by the lack of L-arginine.[2]

By depleting this essential amino acid, tumor-infiltrating myeloid cells create an "immune-cold" microenvironment that is non-permissive to an effective anti-tumor immune response, thereby promoting tumor growth and resistance to immunotherapies like checkpoint inhibitors.[4]

CB-1158: A Potent and Specific Arginase Inhibitor

CB-1158 is an orally available small molecule designed to potently and selectively inhibit the arginase enzyme.[6] Its primary targets are the two isoforms of arginase: Arg1, which is cytosolic and highly expressed in immunosuppressive myeloid cells, and Arg2, a mitochondrial enzyme.[7] Preclinical studies have demonstrated its ability to effectively block the enzymatic activity of both recombinant and native human arginase.[7][8]

Core Mechanism of Action of CB-1158

The therapeutic strategy of CB-1158 is centered on reversing the immunosuppressive effects of arginine depletion within the TME. Its mechanism can be broken down into a clear sequence of events:

-

Inhibition of Arginase: CB-1158 directly binds to and inhibits Arg1 secreted by MDSCs and TAMs in the TME.[4]

-

Restoration of L-Arginine Levels: By blocking arginase activity, CB-1158 prevents the breakdown of L-arginine, leading to a significant increase in its concentration both systemically in the plasma and, crucially, within the local tumor microenvironment.[9][10]

-

Reactivation of Anti-Tumor Immunity: The restored L-arginine levels reverse the state of metabolic starvation for immune cells. This leads to the reactivation of T cells and NK cells, characterized by:

-

Pro-Inflammatory Shift in the TME: The overall effect is a shift in the TME from an immunosuppressive to a pro-inflammatory state. This is evidenced by increased levels of Th1-associated chemokines and cytokines, which further recruit and activate cytotoxic immune cells.[4][5]

-

Immune-Mediated Tumor Growth Inhibition: The anti-tumor efficacy of CB-1158 is dependent on a competent immune system. Studies in immunocompromised mice showed no effect on tumor growth, confirming that the drug's primary mechanism is not direct cytotoxicity to cancer cells but rather the potentiation of an anti-tumor immune response.[4] Both CD8+ T cells and NK cells have been shown to be required for the full anti-tumor effect of CB-1158.[7][10]

Data Presentation

Table 1: Biochemical Potency of CB-1158

| Target Enzyme | Source | IC50 (nM) |

| Arginase 1 (Arg1) | Recombinant Human | 86[6][7] |

| Arginase 2 (Arg2) | Recombinant Human | 296[6][7] |

| Arginase 1 (Native) | Human Granulocyte Lysate | 178[6] |

| Arginase 1 (Native) | Human Erythrocyte Lysate | 116[6] |

| Arginase 1 (Native) | Human Hepatocyte Lysate | 158[6] |

| Arginase (Native) | Cancer Patient Plasma | 122[6] |

| NOS (eNOS, nNOS, iNOS) | Recombinant Human | No inhibition at 50 µM[8] |

Table 2: Preclinical Pharmacodynamic and Efficacy Data

| Syngeneic Model | Treatment | Outcome | Reference |

| Lewis Lung Carcinoma (LLC) | CB-1158 (BID) | 3-4 fold increase in tumor arginine levels | [10] |

| LLC, B16F10 Melanoma | CB-1158 | Significant single-agent tumor growth inhibition | [5][10] |

| CT26, B16 | CB-1158 | Increased tumor-infiltrating activated CD8+ CD25+ T cells | [7] |

| LLC, B16 | CB-1158 + CD8 or NK depletion | Abrogated anti-tumor effect, confirming immune-mediated MOA | [10] |

Table 3: Clinical Pharmacodynamics of INCB001158 (Phase 1 Study)

| Dose (Monotherapy) | Outcome | Reference |

| 50 mg BID | 2.4-fold increase in plasma arginine levels | [9] |

| 100 mg BID | 4.0-fold increase in plasma arginine levels | [9] |

| 50-150 mg BID | Dose-dependent increase in plasma arginine | [11][12] |

Note: Despite clear pharmacodynamic activity, INCB001158 showed limited single-agent anti-tumor efficacy in the phase 1 clinical trial, and its addition to pembrolizumab (B1139204) did not appear to improve efficacy, suggesting the role of arginine depletion in human cancers is multifaceted.[11][13]

Mandatory Visualizations

Caption: Arginase-1 secreted by myeloid cells depletes L-arginine, inhibiting T cell signaling and proliferation.

Caption: CB-1158 inhibits Arginase-1, restoring L-arginine to reactivate T cell anti-tumor functions.

References

- 1. Arg1 expression defines immunosuppressive subsets of tumor-associated macrophages [thno.org]

- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arginase: an emerging key player in the mammalian immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. bmjoncology.bmj.com [bmjoncology.bmj.com]

The Role of Arginase Inhibition in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) is characterized by a complex interplay of factors that promote tumor growth and immune evasion. One key mechanism of immune suppression is the depletion of L-arginine, an amino acid critical for T-cell function, by the enzyme arginase.[1][2] Elevated arginase activity, primarily from myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), leads to impaired T-cell proliferation and effector functions, thereby allowing cancer cells to escape immune surveillance.[3][4][5] Pharmacological inhibition of arginase has emerged as a promising therapeutic strategy to reverse this immune suppression and enhance the efficacy of cancer immunotherapies. This guide provides an in-depth overview of the role of arginase in cancer immunology, the mechanism of action of arginase inhibitors, and a summary of key preclinical and clinical findings.

The Arginase Pathway and Its Role in Immune Suppression

Arginase exists in two isoforms, Arginase 1 (ARG1) and Arginase 2 (ARG2), which catalyze the hydrolysis of L-arginine to ornithine and urea (B33335).[3][6] While both isoforms contribute to L-arginine depletion, ARG1, a cytosolic enzyme, is the predominant isoform expressed by immunosuppressive myeloid cells within the TME.[3][4][7] ARG2, a mitochondrial enzyme, is also implicated in immune regulation and is expressed in various cell types, including regulatory T cells (Tregs).[3][7][8]

The depletion of L-arginine in the TME has profound effects on T-cell function. L-arginine is essential for T-cell receptor (TCR) signaling, proliferation, and the production of effector molecules such as interferon-gamma (IFN-γ).[1][9] Its scarcity leads to a state of T-cell anergy and exhaustion, characterized by reduced expression of the TCR ζ-chain (CD3ζ), a critical component for signal transduction.[2][7][10]

Furthermore, the products of arginine metabolism by arginase also contribute to an immunosuppressive TME. Ornithine, a product of the reaction, is a precursor for the synthesis of polyamines, which can promote tumor cell proliferation.[1][3]

Signaling Pathway of Arginase-Mediated Immune Suppression

Caption: Arginase-mediated L-arginine depletion by myeloid cells in the TME leads to T-cell dysfunction and immune suppression.

Arginase Inhibitors: Mechanism of Action and Therapeutic Potential

Arginase inhibitors are small molecules designed to block the enzymatic activity of arginase, thereby increasing the bioavailability of L-arginine in the TME.[1] This restoration of L-arginine levels is expected to rescue T-cell function, leading to enhanced anti-tumor immunity.[11][12] Several classes of arginase inhibitors have been developed, including boronic acid derivatives, which have shown high affinity for the manganese ions in the arginase active site.[1][13]

By inhibiting arginase, these compounds can:

-

Restore T-cell proliferation and cytokine production: Increased L-arginine availability allows for normal TCR signaling and effector functions.[10][11][12]

-

Enhance the efficacy of other immunotherapies: Arginase inhibitors can synergize with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) by overcoming a key resistance mechanism.[10][11][14]

-

Shift the TME towards a pro-inflammatory state: By promoting the activity of cytotoxic T lymphocytes and potentially M1-like macrophages, arginase inhibition can create a less hospitable environment for tumor growth.[11][15]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies evaluating arginase inhibitors in cancer immunotherapy.

Table 1: In Vitro Efficacy of Arginase Inhibitors

| Compound | Target(s) | Assay | IC50 | Reference |

| CB-1158 | ARG1 | Recombinant Human ARG1 | 7 nM | [11] |

| OATD-02 | ARG1, ARG2 | Recombinant Human ARG1 | 19 nM | [8] |

| Recombinant Human ARG2 | 48 nM | [8] | ||

| L-Norvaline | Arginase (noncompetitive) | Not specified | Not specified | [16] |

Table 2: In Vivo Efficacy of Arginase Inhibitors in Syngeneic Mouse Models

| Compound | Tumor Model | Dosage | Tumor Growth Inhibition (TGI) | Key Findings | Reference |

| CB-1158 | CT26 (Colon) | 100 mg/kg, BID | ~50% | Single-agent activity | [17] |

| 4T1 (Breast) | 100 mg/kg, BID | ~40% | Single-agent activity | [17] | |

| LL2 (Lung) | 100 mg/kg, BID | ~30% | Single-agent activity | [17] | |

| OAT-1746 | Lewis Lung Carcinoma | Not specified | Modest as monotherapy | Potentiated anti-PD-1 effects | [10] |

| AZD0011 | Lewis Lung (LL) | 30 mg/kg, BID | 0.3% (monotherapy), 60% (with radiation) | Synergizes with radiation therapy | [18] |

Table 3: Clinical Trial Data for Arginase Inhibitors

| Compound (Clinical Name) | Phase | Cancer Type(s) | Combination Therapy | Key Efficacy Results | Reference |

| INCB001158 (Numidargistat) | Phase I | Advanced/Metastatic Solid Tumors | Monotherapy | PR + SD: 27% (MSS Colorectal Cancer) | [19] |

| Pembrolizumab (B1139204) | PR: 37%, ORR: 7% (MSS Colorectal Cancer) | [19] | |||

| Phase I/II | Advanced Biliary Tract Cancers | Gemcitabine/Cisplatin | ORR: 33.3%, DCR: 67%, Median PFS: 8.5 months | [20] | |

| Phase I | Advanced/Metastatic Solid Tumors | Pembrolizumab | HNSCC (anti-PD-1/L1 naive) ORR: 19.2% | [21] |

PR: Partial Response; SD: Stable Disease; ORR: Overall Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; MSS: Microsatellite Stable; HNSCC: Head and Neck Squamous Cell Carcinoma.

Key Experimental Protocols

Measurement of Arginase Activity

A common method for determining arginase activity is a colorimetric assay that measures the production of urea, a product of the arginase-catalyzed reaction.

Experimental Workflow for Arginase Activity Assay

Caption: A generalized workflow for the colorimetric measurement of arginase activity.

Detailed Methodology:

-

Sample Preparation: Prepare cell lysates or collect plasma samples. For cell lysates, homogenize cells in a lysis buffer and centrifuge to remove insoluble material.[22][23]

-

Arginase Activation: Add Tris-HCl buffer containing MnCl₂ to the sample and heat at 55-60°C for 10 minutes to activate the enzyme.[22]

-

Substrate Addition and Incubation: Add a solution of L-arginine and incubate at 37°C for a defined period (e.g., 20 minutes to 2 hours).[22][23]

-

Reaction Termination and Color Development: Stop the reaction and add colorimetric reagents. For urea detection, a mixture of acids and diacetyl monoxime is often used, followed by heating to develop a colored product.[22]

-

Absorbance Measurement: Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 540 nm for the diacetyl monoxime method).[23]

-

Calculation: Determine the concentration of urea produced by comparing the absorbance to a standard curve generated with known concentrations of urea. Arginase activity is then calculated and expressed in units per liter (U/L), where one unit is the amount of enzyme that converts 1.0 µmole of L-arginine to ornithine and urea per minute at a specific pH and temperature.[23]

In Vivo Murine Tumor Models

Syngeneic mouse models are crucial for evaluating the anti-tumor efficacy and immunomodulatory effects of arginase inhibitors.

Experimental Workflow for In Vivo Efficacy Studies

Caption: A typical workflow for assessing the efficacy of an arginase inhibitor in a syngeneic mouse tumor model.

Detailed Methodology:

-

Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26, B16F10, Lewis Lung) are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).[8][16]

-

Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, arginase inhibitor alone, combination therapy).[11]

-

Treatment Administration: The arginase inhibitor is administered, typically orally, at a specified dose and schedule (e.g., 100 mg/kg, twice daily).[17]

-

Monitoring: Tumor volume is measured regularly using calipers, and animal body weight and overall health are monitored.

-

Endpoint and Analysis: When tumors in the control group reach a predetermined size, the experiment is terminated. Tumors, spleens, and lymph nodes are harvested for downstream analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, NK cells) and immunohistochemistry (IHC) to visualize the TME.[11][18][24]

Conclusion and Future Directions

Arginase inhibition represents a compelling strategy in cancer immunotherapy by targeting a key mechanism of immune evasion within the tumor microenvironment. Preclinical studies have consistently demonstrated the potential of arginase inhibitors to restore anti-tumor T-cell responses and synergize with other immunotherapies.[10][11] Early clinical data are encouraging, suggesting that these agents are generally well-tolerated and can provide clinical benefit in some cancer types, particularly in combination with checkpoint inhibitors.[19][20]

Future research should focus on:

-

Identifying predictive biomarkers: Determining which patients are most likely to respond to arginase inhibition will be crucial for clinical success.

-

Optimizing combination therapies: Further investigation into the most effective combination strategies, including with chemotherapy, radiation, and other immunotherapies, is warranted.[18][20]

-

Understanding resistance mechanisms: Investigating potential mechanisms of resistance to arginase inhibitors will be important for developing next-generation therapies.

The continued development and clinical evaluation of arginase inhibitors hold significant promise for improving outcomes for patients with cancer.

References

- 1. jetir.org [jetir.org]

- 2. Arginine regulation by myeloid derived suppressor cells and tolerance in cancer: mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myeloid Cell-Derived Arginase in Cancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI Insight - Mitochondrial arginase-2 is a cell‑autonomous regulator of CD8+ T cell function and antitumor efficacy [insight.jci.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jitc.bmj.com [jitc.bmj.com]

- 12. Frontiers | Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes [frontiersin.org]

- 13. Boronic acid-based arginase inhibitors in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. molecure.com [molecure.com]

- 20. ascopubs.org [ascopubs.org]

- 21. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Arginase 1 is a key driver of immune suppression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

CB-1158: A First-in-Class Small Molecule Arginase Inhibitor for Immuno-Oncology

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of CB-1158 (also known as INCB001158 or Numidargistat), a first-in-class, potent, and orally bioavailable small molecule inhibitor of the enzyme arginase. Arginase is a critical mediator of immune suppression within the tumor microenvironment (TME). By inhibiting arginase, CB-1158 aims to reverse this immunosuppression and enhance anti-tumor immune responses, positioning it as a promising agent in cancer immunotherapy, both as a monotherapy and in combination with other treatments.

Introduction: The Role of Arginase in Tumor Immune Evasion

Arginase, a manganese metalloenzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1] There are two isoforms of arginase in mammals: Arginase 1 (ARG1), a cytosolic enzyme primarily found in the liver, and Arginase 2 (ARG2), a mitochondrial enzyme expressed in various tissues, including the kidney.[1] In the context of cancer, arginase plays a pivotal role in creating an immunosuppressive TME.[2]

Myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and neutrophils are abundant in many tumors and express high levels of arginase, particularly ARG1.[2][3] This leads to the depletion of L-arginine in the local tumor microenvironment.[4] L-arginine is an essential amino acid for the proliferation and activation of T cells and Natural Killer (NK) cells.[5][6] Its depletion impairs T-cell receptor (TCR) signaling, arrests T-cell growth, and ultimately dampens the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[6][7][8]

CB-1158: Mechanism of Action

CB-1158 is a potent inhibitor of both human arginase 1 (ARG1) and arginase 2 (ARG2).[9] By blocking the enzymatic activity of arginase, CB-1158 restores the concentration of L-arginine in the tumor microenvironment.[6] This restoration of L-arginine levels reverses the myeloid cell-mediated suppression of T cells and NK cells, allowing these immune effector cells to proliferate, become activated, and mount an effective anti-tumor response.[5][10] The anti-tumor activity of CB-1158 is therefore not due to direct cytotoxicity to cancer cells but is mediated by the reactivation of the host's immune system.[6][11]

Caption: Mechanism of action of CB-1158 in the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative data for CB-1158 from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of CB-1158

| Target | IC50 (nM) | Source |

| Recombinant Human Arginase 1 | 86 | [9][11] |

| Recombinant Human Arginase 2 | 296 | [9][11] |

| Native Arginase 1 (Human Granulocyte Lysate) | 178 | [9] |

| Native Arginase 1 (Human Erythrocyte Lysate) | 116 | [9] |

| Native Arginase 1 (Human Hepatocyte Lysate) | 158 | [9] |

| Native Arginase 1 (Cancer Patient Plasma) | 122 | [9] |

Table 2: Preclinical In Vivo Efficacy of CB-1158

| Tumor Model | Treatment | Outcome | Source |

| Lewis Lung Carcinoma (LLC) | CB-1158 (100 mg/kg, p.o., BID) | Single-agent anti-tumor efficacy | [6][10] |

| Madison-109 (Mad-109) Lung Carcinoma | CB-1158 (100 mg/kg, p.o., BID) | Single-agent anti-tumor efficacy | [6][10] |

| B16F10 Melanoma | CB-1158 (100 mg/kg, p.o., BID) | Single-agent anti-tumor efficacy | [10][12] |

| CT26 Colon Carcinoma | CB-1158 + Gemcitabine | Significant increase in tumor growth inhibition | [3] |

| LLC | CB-1158 + Gemcitabine | Significant increase in tumor growth inhibition | [3] |

| 4T1 Breast Cancer | CB-1158 + Gemcitabine | Significant increase in tumor growth inhibition | [3] |

| B16F10 Melanoma | CB-1158 + anti-PD-L1 | Improved anti-tumor activity | [10] |

| 4T1 Breast Cancer | CB-1158 + anti-PD-1 + anti-CTLA-4 | Reduced tumor growth and lung metastases | [6] |

Table 3: Clinical Pharmacokinetics and Pharmacodynamics of CB-1158 (Phase 1)

| Dose (BID) | Steady-State Trough Plasma Level (µM) | Fold Increase in Plasma Arginine | Source |

| 50 mg | 1.6 | 2.4 | [13] |

| 100 mg | 4.5 | 4.0 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on CB-1158.

Arginase Activity Assay

A colorimetric microplate assay is commonly used to determine arginase activity.[14] This method is based on the quantification of urea produced from the hydrolysis of L-arginine.

Materials:

-

L-arginine solution (0.5 M, pH 9.7)

-

Maleate buffer (0.5 M, pH 7.5)

-

MnCl2 solution (10 mM)

-

Urea standards

-

Reagents for urea determination (e.g., α-isonitrosopropiophenone, diacetyl monoxime)

-

96-well microplate

-

Plate reader

Protocol:

-

Enzyme Activation: Lysates from cells or tissues are pre-incubated with MnCl2 solution to activate arginase.

-

Reaction Initiation: The reaction is initiated by adding L-arginine solution to the activated enzyme preparation.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by adding a strong acid (e.g., a mixture of H2SO4, H3PO4, and water).

-

Urea Quantification: A colorimetric reagent for urea is added, and the mixture is heated to allow for color development.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 540 nm).

-

Calculation: The amount of urea produced is calculated by comparing the absorbance of the samples to a standard curve generated with known concentrations of urea.

In Vitro T-cell Proliferation Assay

This assay assesses the ability of CB-1158 to reverse myeloid cell-mediated suppression of T-cell proliferation.[5][10]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T cells and myeloid cells

-

T-cell proliferation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin)

-

Cell proliferation dye (e.g., CFSE) or [3H]-thymidine

-

CB-1158

-

Culture medium and supplements

-

Flow cytometer or liquid scintillation counter

Protocol:

-

Cell Isolation: Isolate T cells and myeloid cells (e.g., granulocytes or MDSCs) from human peripheral blood or other sources.

-

Co-culture Setup: Co-culture the T cells and myeloid cells at an appropriate ratio in a 96-well plate.

-

Treatment: Treat the co-cultures with a dose range of CB-1158 or vehicle control.

-

Stimulation: Stimulate T-cell proliferation using anti-CD3/CD28 antibodies or another mitogen.

-

Incubation: Incubate the cells for 3-5 days.

-

Proliferation Measurement:

-

CFSE: If using a proliferation dye, stain T cells with CFSE prior to co-culture. After incubation, analyze the dilution of the dye in the T-cell population by flow cytometry.

-

[3H]-thymidine: Add [3H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

-

-

Data Analysis: Quantify the level of T-cell proliferation in the different treatment groups to determine the effect of CB-1158 on reversing myeloid cell-mediated suppression.

In Vivo Murine Syngeneic Tumor Models

These models are used to evaluate the anti-tumor efficacy of CB-1158 as a single agent and in combination with other therapies.[5][9]

Materials:

-

Syngeneic mouse strains (e.g., C57BL/6, BALB/c)

-

Murine tumor cell lines (e.g., LLC, B16F10, CT26, 4T1)

-

CB-1158 formulation for oral gavage

-

Vehicle control (e.g., water)

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a defined number of tumor cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer CB-1158 (e.g., 100 mg/kg) or vehicle control by oral gavage, typically twice daily.[9] For combination studies, administer the other therapeutic agent(s) according to the established protocol.

-

Monitoring: Measure tumor volume using calipers 2-3 times per week. Monitor the body weight of the mice as a measure of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

Tumor Analysis (Optional): At the end of the study, tumors can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry), cytokine levels, and gene expression.[5]

Caption: Experimental workflow for the preclinical evaluation of CB-1158.

Signaling Pathways and Logical Relationships

The inhibition of arginase by CB-1158 initiates a cascade of events that ultimately leads to an anti-tumor immune response.

Caption: Logical relationship of CB-1158's arginase inhibition to anti-tumor response.

Conclusion and Future Directions

CB-1158 represents a novel immuno-oncology agent that targets the immunosuppressive tumor microenvironment by inhibiting arginase.[10] Preclinical data have demonstrated its ability to reverse myeloid cell-mediated immune suppression, leading to anti-tumor efficacy both as a single agent and in combination with other immunotherapies and chemotherapies.[3][5] Early clinical studies have shown that CB-1158 is well-tolerated and achieves on-target inhibition, resulting in increased plasma arginine levels.[13]

Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to CB-1158 therapy. Further clinical trials are ongoing to evaluate the efficacy of CB-1158 in various cancer types and in combination with checkpoint inhibitors and other anti-cancer agents.[15][16] The development of arginase inhibitors like CB-1158 holds significant promise for expanding the arsenal (B13267) of effective cancer immunotherapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jetir.org [jetir.org]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Frontiers | Myeloid Cell-Derived Arginase in Cancer Immune Response [frontiersin.org]

- 5. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bcan.org [bcan.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

Investigating the Enzymatic Activity of CB-1158 on ARG1 and ARG2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-1158, a potent and orally bioavailable small-molecule inhibitor of arginase, has emerged as a significant therapeutic candidate, particularly in the realm of immuno-oncology. Arginase, existing in two isoforms, ARG1 and ARG2, plays a critical role in myeloid cell-mediated immune suppression by depleting L-arginine, an amino acid essential for T-cell proliferation and function. This technical guide provides a comprehensive overview of the enzymatic activity of CB-1158 on both ARG1 and ARG2, presenting key quantitative data, detailed experimental protocols for assessing arginase activity, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and investigation of arginase inhibitors.

Introduction to Arginase and CB-1158

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1] The two isoforms, ARG1 and ARG2, share approximately 60% homology and perform the same catalytic function but differ in their tissue distribution and subcellular localization.[1][2] ARG1 is a cytosolic enzyme predominantly found in the liver as part of the urea cycle, but it is also expressed by myeloid-derived suppressor cells (MDSCs) and other immunosuppressive myeloid cells within the tumor microenvironment.[2][3] ARG2 is a mitochondrial enzyme found in various tissues, including the kidneys and prostate.[3]

In the context of cancer, the expression of ARG1 by myeloid cells leads to the depletion of L-arginine in the tumor microenvironment, which in turn suppresses the proliferation and effector functions of T cells and Natural Killer (NK) cells.[2] This immune evasion mechanism makes arginase an attractive target for cancer immunotherapy.

CB-1158 (also known as INCB001158) is a first-in-class, orally administered small-molecule inhibitor of arginase.[2][4] By blocking arginase activity, CB-1158 aims to restore L-arginine levels in the tumor microenvironment, thereby enhancing anti-tumor immune responses.[2][5] Clinical trials are ongoing to evaluate the safety and efficacy of CB-1158 as a monotherapy and in combination with other cancer therapies.[6][7]

Quantitative Analysis of CB-1158 Enzymatic Activity

Biochemical assays have been employed to determine the inhibitory potency of CB-1158 against both human arginase isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

| Enzyme Target | Inhibitor | IC50 (nM) |

| Recombinant Human ARG1 | CB-1158 | 86[2] |

| Recombinant Human ARG2 | CB-1158 | 296[2] |

Table 1: Inhibitory Potency of CB-1158 against Human Arginase Isoforms. This table clearly demonstrates that CB-1158 is a potent inhibitor of both ARG1 and ARG2, with a preferential activity towards ARG1.

Experimental Protocols

Recombinant Arginase Activity Assay (Colorimetric)

This protocol outlines a standard method for determining the enzymatic activity of recombinant ARG1 and ARG2 and assessing the inhibitory potential of compounds like CB-1158. The assay measures the amount of urea produced from the hydrolysis of L-arginine.

Materials:

-

Recombinant human ARG1 and ARG2

-

CB-1158

-

L-arginine solution (0.5 M, pH 9.7)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MnCl2 solution (10 mM)

-

Acid mixture (H2SO4:H3PO4:H2O at 1:3:7 ratio)

-

α-isonitrosopropiophenone (ISPF) solution (9% in ethanol)

-

Urea standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: In a 96-well plate, add 25 µL of Tris-HCl buffer containing the desired concentration of recombinant arginase. Add 25 µL of 10 mM MnCl2 solution to activate the enzyme. Incubate at 56°C for 10 minutes.

-

Inhibitor Addition: Add serial dilutions of CB-1158 or vehicle control to the wells and incubate for a pre-determined period (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of 0.5 M L-arginine (pH 9.7) to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding 400 µL of the acid mixture to each well.

-

Color Development: Add 25 µL of the ISPF solution to each well and incubate at 100°C for 45 minutes.

-

Measurement: After cooling to room temperature, measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a urea standard curve to determine the concentration of urea produced in each well. Calculate the percentage of inhibition for each concentration of CB-1158 and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Arginase and Nitric Oxide Synthase (NOS) Competition for L-arginine

The following diagram illustrates the critical metabolic branch point where L-arginine serves as a substrate for both arginase and nitric oxide synthase (NOS). CB-1158's inhibition of arginase shifts the balance towards nitric oxide (NO) production, which has important implications for immune cell function and vasodilation.

References

- 1. Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. biorxiv.org [biorxiv.org]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Preclinical Efficacy of CB-1158: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-1158 is a first-in-class, potent, and orally bioavailable small-molecule inhibitor of arginase (ARG), an enzyme that plays a critical role in tumor immune evasion. Arginase, particularly arginase 1 (ARG1), is highly expressed by myeloid-derived suppressor cells (MDSCs) and other immunosuppressive myeloid cells within the tumor microenvironment. By depleting the essential amino acid L-arginine, arginase impairs the proliferation and effector function of T cells and Natural Killer (NK) cells, thereby dampening the anti-tumor immune response. CB-1158 is designed to reverse this immunosuppressive mechanism by inhibiting arginase activity, restoring L-arginine levels, and subsequently enhancing anti-tumor immunity. This document provides a comprehensive overview of the preclinical data supporting the efficacy of CB-1158.

Mechanism of Action

CB-1158 targets and inhibits arginase, leading to an increase in L-arginine levels within the tumor microenvironment. L-arginine is essential for T cell activation, proliferation, and the development of effector functions. By restoring L-arginine availability, CB-1158 promotes the activity of cytotoxic T lymphocytes (CTLs) and NK cells, key players in the immune-mediated destruction of cancer cells. Preclinical studies have demonstrated that the anti-tumor efficacy of CB-1158 is dependent on a functional immune system, as its effects are abrogated in immunocompromised mice.[1][2] The mechanism involves an increase in the infiltration of CD3+ and CD8+ T cells into the tumor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on CB-1158.

Table 1: In Vitro Inhibitory Activity of CB-1158

| Target | Source | IC50 (nM) |

| Arginase 1 (ARG1) | Recombinant Human | 86[3][4] |

| Arginase 2 (ARG2) | Recombinant Human | 296[3][4] |

| Arginase 1 (ARG1) | Human Granulocyte Lysate | 178[4] |

| Arginase 1 (ARG1) | Human Erythrocyte Lysate | 116[4] |

| Arginase 1 (ARG1) | Primary Human Hepatocyte Lysate | 158[4] |

| Arginase 1 (ARG1) | Cancer Patient Plasma | 122[4] |

Table 2: In Vivo Pharmacodynamic Effects of CB-1158 in Mice

| Model | Treatment | Fold Increase in Tumor Arginine | Fold Increase in Plasma Arginine |

| Lewis Lung Carcinoma (LLC) | CB-1158 | 3-4[1] | Significantly Increased[1] |

| Phase 1 Human Study (for reference) | 50 mg CB-1158 | Not Applicable | 2.4[5][6] |

| Phase 1 Human Study (for reference) | 100 mg CB-1158 | Not Applicable | 4[5][6] |

Table 3: In Vivo Anti-Tumor Efficacy of CB-1158 in Syngeneic Mouse Models

| Tumor Model | Treatment | Outcome |

| Lewis Lung Carcinoma (LLC) | CB-1158 Monotherapy | Significant tumor growth inhibition[1][3] |

| CT26 (Colon Carcinoma) | CB-1158 Monotherapy | Significant tumor growth inhibition[3] |

| B16 (Melanoma) | CB-1158 Monotherapy | Significant tumor growth inhibition[3] |

| 4T1 (Breast Cancer) | CB-1158 Monotherapy | Significant tumor growth inhibition[3] |

| LLC | CB-1158 + Checkpoint Inhibitors | Reduced tumor growth, increased tumor-infiltrating CD8+ T-cells[2] |

| 4T1 | CB-1158 + anti-PD-1 + anti-CTLA-4 | Reduced tumor growth and lung metastases[2] |

| CT26 | CB-1158 + PD-L1 Blockade or Gemcitabine | Inhibited tumor growth[4] |

Experimental Protocols

In Vitro Arginase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CB-1158 against recombinant and native arginase.

Methodology:

-

Recombinant human arginase or lysates from human granulocytes, erythrocytes, or hepatocytes were used as the enzyme source.

-

The enzyme was incubated with varying concentrations of CB-1158.

-

The substrate, L-arginine, was added to initiate the enzymatic reaction.

-

The reaction was allowed to proceed for a defined period at 37°C.

-

The reaction was stopped, and the amount of urea (B33335) produced was quantified using a colorimetric assay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

T-Cell Proliferation Assay (MDSC Co-culture)

Objective: To assess the ability of CB-1158 to reverse myeloid cell-mediated suppression of T-cell proliferation.

Methodology:

-

Peripheral Blood Mononuclear Cells (PBMCs) containing MDSCs and T-cells were isolated from cancer patients.[1]

-

Alternatively, isolated granulocytes or MDSCs were co-cultured with isolated T-cells.[7]

-

The co-cultures were stimulated with T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).

-

Varying concentrations of CB-1158 were added to the co-cultures.

-

T-cell proliferation was measured after a 3-5 day incubation period using methods such as [3H]-thymidine incorporation or CFSE dilution assays.

-

The dose-dependent increase in T-cell proliferation in the presence of CB-1158 was quantified.[1]

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the single-agent and combination anti-tumor efficacy of CB-1158 in immunocompetent mice.

Methodology:

-

Syngeneic tumor cells (e.g., LLC, CT26, B16, 4T1) were implanted subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).

-

Once tumors reached a palpable size, mice were randomized into treatment groups.

-

CB-1158 was administered orally, typically twice daily.[1]

-

For combination studies, checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4) or chemotherapy agents were administered according to established protocols.

-

Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.

-

At the end of the study, tumors were excised for pharmacodynamic and immunological analysis, including measurement of L-arginine levels and characterization of immune cell infiltrates by flow cytometry or immunohistochemistry.[1][2]

Visualizations

Caption: Mechanism of action of CB-1158 in the tumor microenvironment.

Caption: General experimental workflow for in vivo efficacy studies.

Conclusion

The preclinical data for CB-1158 strongly support its mechanism of action as a potent arginase inhibitor that can reverse myeloid cell-mediated immune suppression. Through the restoration of L-arginine levels in the tumor microenvironment, CB-1158 enhances T-cell and NK-cell function, leading to significant anti-tumor efficacy in various syngeneic mouse models.[1][3][7] Notably, CB-1158 has demonstrated both single-agent activity and synergy with immune checkpoint inhibitors and chemotherapy.[3][4][8] These compelling preclinical findings have provided a strong rationale for the clinical development of CB-1158 as a novel immuno-oncology agent.[3][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

The Arginase Inhibitor CB-1158: A Technical Guide to Overcoming Myeloid-Mediated L-arginine Depletion and Immune Suppression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the complex tumor microenvironment (TME), immune evasion remains a significant hurdle for effective cancer immunotherapy. Myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), are key orchestrators of this suppression. A primary mechanism they employ is the depletion of L-arginine, an amino acid essential for T cell and Natural Killer (NK) cell proliferation and function, through the upregulation of the enzyme arginase 1 (Arg1). CB-1158 (Numidargistat) is a potent, selective, and orally bioavailable small-molecule inhibitor of arginase designed to counteract this immunosuppressive strategy. This technical guide provides an in-depth overview of CB-1158, its mechanism of action, preclinical and clinical data supporting its role in reversing L-arginine depletion by myeloid cells, and detailed experimental protocols for its evaluation.

Introduction: The Role of L-arginine and Myeloid Cells in the Tumor Microenvironment

Myeloid cells are a major component of the leukocyte infiltrate in many tumors and actively contribute to an immunosuppressive TME.[1] A key feature of these immunosuppressive myeloid cells is the high expression of Arg1, which catalyzes the hydrolysis of L-arginine into urea (B33335) and L-ornithine.[1] This enzymatic activity leads to the depletion of extracellular L-arginine, creating a nutrient-poor environment for immune effector cells like T cells and NK cells, which are auxotrophic for this amino acid.[1][2] The resulting L-arginine scarcity impairs T cell receptor (TCR) signaling, arrests T cell proliferation, and dampens anti-tumor immune responses.[1][3] Consequently, elevated Arg1 activity in the TME is associated with poor prognosis and resistance to immunotherapy in various cancers. Plasma samples from cancer patients have shown elevated Arg1 levels and reduced L-arginine concentrations compared to healthy individuals.[4]

CB-1158: A Potent and Selective Arginase Inhibitor

CB-1158 is a first-in-class, orally administered small molecule designed to potently and selectively inhibit arginase. By blocking arginase activity, CB-1158 aims to restore L-arginine levels within the TME, thereby unleashing the anti-tumor activity of T cells and NK cells.

Biochemical and Cellular Potency

CB-1158 demonstrates potent inhibition of recombinant human arginase 1 (Arg1) and arginase 2 (Arg2), as well as native arginase in various human cell lysates and patient plasma.[2][4][5] Notably, CB-1158 shows high selectivity for arginase over nitric oxide synthases (NOS), another class of enzymes that metabolize L-arginine.[2][6]

Data Presentation: Quantitative Data on CB-1158 Potency and Pharmacokinetics

Table 1: In Vitro Inhibitory Activity of CB-1158

| Target | Source | IC50 (nM) |

| Recombinant Human Arginase 1 | - | 86[4][5] |

| Recombinant Human Arginase 2 | - | 296[4][5] |

| Native Arginase 1 | Human Granulocyte Lysate | 178[2][5] |

| Native Arginase 1 | Human Erythrocyte Lysate | 116[2][5] |

| Native Arginase 1 | Human Hepatocyte Lysate | 158[2][5] |

| Native Arginase 1 | Cancer Patient Plasma | 122[2][5] |

| Arginase | Human HepG2 Cells | 32,000[2][5] |

| Arginase | Human K562 Cells | 139,000[2][5] |

| Arginase | Primary Human Hepatocytes | 210,000[5] |

| Neuronal NOS (nNOS) | - | >50,000[6] |

| Endothelial NOS (eNOS) | - | >50,000[6] |

| Inducible NOS (iNOS) | - | >50,000[6] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of CB-1158

| Species | Study Type | Dose | Tmax | Half-life | Plasma L-arginine Increase | Tumor L-arginine Increase |

| Human | Phase 1 Clinical Trial | 50 mg BID | 4 h | 6 h | 2.4-fold[7][8] | Not Reported |

| Human | Phase 1 Clinical Trial | 100 mg BID | 4 h | 6 h | 4-fold[7][8] | Not Reported |

| Mouse | Preclinical (LLC model) | Single & 5 BID doses | Dose-dependent exposure | Not Reported | Dose-dependent[4] | 3-4 fold[9] |

Mechanism of Action: Reversing L-arginine Depletion and Restoring T-cell Function

The primary mechanism of action of CB-1158 is the competitive inhibition of arginase within the tumor microenvironment. This leads to a localized increase in L-arginine concentrations, thereby overcoming the metabolic checkpoint imposed by myeloid cells.

Signaling Pathway and CB-1158 Intervention

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Arginase Inhibitor CB-1158: A Technical Guide to its Impact on T-Cell Proliferation and Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CB-1158 is a potent and selective small-molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2). In the tumor microenvironment (TME), elevated arginase activity by myeloid-derived suppressor cells (MDSCs), macrophages, and neutrophils leads to the depletion of L-arginine. This essential amino acid is critical for T-cell receptor (TCR) signaling, proliferation, and effector function. By inhibiting arginase, CB-1158 restores local L-arginine concentrations, thereby reversing myeloid-cell-mediated immunosuppression and promoting an anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of CB-1158, its quantitative effects on T-cell function, and detailed experimental protocols for its evaluation.

Mechanism of Action: Reversing Arginine Depletion to Restore T-Cell Function

The primary mechanism by which CB-1158 enhances T-cell activity is through the inhibition of arginase, an enzyme that hydrolyzes L-arginine to ornithine and urea.[1] Within the TME, various myeloid cell populations express and release high levels of arginase, leading to a localized depletion of L-arginine.[2][3] This scarcity of L-arginine impairs T-cell function through several mechanisms:

-

Downregulation of TCR CD3ζ chain: L-arginine is necessary for the proper expression of the CD3ζ chain, a critical component of the T-cell receptor complex. Its absence leads to impaired signal transduction upon antigen recognition.

-

Arrest of the cell cycle: T-cells require L-arginine to progress through the cell cycle and proliferate upon activation.[2][3] Arginine depletion causes T-cells to arrest in the G0-G1 phase.[2]

-

Reduced cytokine production: The production of key effector cytokines, such as interferon-gamma (IFN-γ) and granzyme B, by T-cells is diminished in an arginine-deficient environment.[4]

CB-1158 directly counteracts this immunosuppressive strategy by inhibiting arginase activity, thereby increasing the bioavailability of L-arginine for T-cells. This restoration of L-arginine levels allows for the normalization of TCR signaling, promotes T-cell proliferation, and enhances their cytotoxic functions.[2][3][5]

Below is a diagram illustrating the signaling pathway affected by CB-1158.

Quantitative Data on CB-1158's Efficacy

The potency of CB-1158 has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of CB-1158 and its effect on T-cell proliferation.

Table 1: Inhibitory Potency of CB-1158 against Arginase

| Target | Species | IC50 (nM) | Reference |

| Recombinant Arginase 1 | Human | 98 | [2][3][5] |

| Recombinant Arginase 2 | Human | 249 | [5] |

| Endogenous Arginase (from human neutrophils) | Human | 160 | [5] |

| T-cell proliferation inhibition reversal (granulocyte co-culture) | Human | 204 | [6] |

Table 2: Effect of CB-1158 on T-Cell Proliferation in Myeloid Cell Co-culture

| Myeloid Cell Type | Effect of CB-1158 | Proliferation Restoration | Reference |

| Cancer Patient-derived G-MDSCs | Restored T-cell proliferation | 99% of control levels | [7] |

| Cancer Patient-derived Granulocytes | Restored T-cell proliferation | 79% of control levels | [7] |

Experimental Protocols

This section details the methodologies used to evaluate the impact of CB-1158 on T-cell proliferation and activation.

In Vitro T-Cell Proliferation Assay in a Myeloid Cell Co-culture System

This assay is designed to mimic the immunosuppressive TME and assess the ability of CB-1158 to restore T-cell proliferation.

Objective: To determine the effect of CB-1158 on T-cell proliferation in the presence of arginase-producing myeloid cells.

Materials:

-

CB-1158

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Human granulocytes (isolated from healthy donors or cancer patients)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

-

Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation tracking dye

-

Flow cytometer

Protocol:

-

Isolation of Cells:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate granulocytes from the red blood cell pellet following dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells.

-

-

T-Cell Staining:

-

Resuspend isolated PBMCs in PBS and stain with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells twice with complete RPMI medium.

-

-

Co-culture Setup:

-

Plate the isolated granulocytes in a 96-well flat-bottom plate at a desired density (e.g., 1 x 10^5 cells/well).

-

Add the CFSE-labeled PBMCs to the wells containing granulocytes at a specific ratio (e.g., 1:1 or 2:1 PBMC to granulocyte ratio).

-

Add CB-1158 at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Stimulate the T-cells with a mitogen such as PHA (e.g., 1-5 µg/mL) or anti-CD3/CD28 beads.

-

-

Incubation:

-

Incubate the co-culture plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

-

Acquire the samples on a flow cytometer.

-

Gate on the T-cell population and analyze the CFSE fluorescence intensity. Proliferation is measured by the dilution of the CFSE dye in daughter cells.

-

Below is a diagram illustrating the experimental workflow.

In Vivo Tumor Growth Studies in Syngeneic Mouse Models

These studies are crucial to evaluate the anti-tumor efficacy of CB-1158 as a monotherapy and in combination with other immunotherapies.

Objective: To assess the in vivo anti-tumor activity of CB-1158 and its effect on the tumor immune infiltrate.

Materials:

-

CB-1158 formulated for oral administration

-

Syngeneic mouse tumor cell line (e.g., LLC, CT26, 4T1)

-

Immune-competent mice (e.g., C57BL/6, BALB/c)

-

Calipers for tumor measurement

-

Flow cytometry antibodies for immune cell phenotyping (e.g., CD3, CD4, CD8, F4/80, Gr-1)

-

Reagents for cytokine analysis (e.g., ELISA kits)

Protocol:

-

Tumor Implantation:

-

Inject a suspension of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mice.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, CB-1158).

-

Administer CB-1158 orally, typically twice daily (BID), at a predetermined dose (e.g., 100 mg/kg).[8]

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

-

Pharmacodynamic and Immune Monitoring:

-

At specified time points or at the end of the study, collect blood samples to measure plasma arginine levels.

-

Excise tumors and process them into single-cell suspensions.

-

Analyze the tumor-infiltrating immune cells by flow cytometry to quantify the populations of CD8+ T-cells, CD4+ T-cells, NK cells, and myeloid cells.

-

Measure cytokine and chemokine levels in the tumor homogenates.

-

Below is a diagram outlining the logical relationship in the in vivo anti-tumor response.

Conclusion

CB-1158 is a promising immuno-oncology agent that targets a key mechanism of immune evasion in the tumor microenvironment. By inhibiting arginase and restoring L-arginine levels, CB-1158 effectively reverses myeloid-derived T-cell suppression, leading to enhanced T-cell proliferation and activation. The preclinical data strongly support its potential as a monotherapy and in combination with other immunotherapies to improve anti-tumor immunity. While a first-in-human clinical trial showed limited single-agent efficacy, the pharmacodynamic effects were confirmed, suggesting that further investigation into combination strategies and patient selection is warranted.[9] The experimental protocols detailed in this guide provide a framework for the continued investigation of arginase inhibitors like CB-1158 in the field of cancer immunotherapy.

References

- 1. Frontiers | Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bmjoncology.bmj.com [bmjoncology.bmj.com]

Understanding the immunosuppressive role of myeloid-derived suppressor cells (MDSCs) and arginase

An In-depth Technical Guide on the Immunosuppressive Role of Myeloid-Derived Suppressor Cells (MDSCs) and Arginase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs), with a particular focus on the critical role of the enzyme arginase. This document details the core mechanisms of MDSC-mediated immune suppression, provides structured quantitative data, outlines key experimental protocols, and visualizes complex biological pathways and workflows.

Introduction to MDSCs and Their Immunosuppressive Function

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that expand during chronic inflammation, infection, and cancer.[1][2] These cells are potent suppressors of both innate and adaptive immunity, thereby creating a tolerant microenvironment that facilitates tumor growth and immune evasion.[1][3] MDSCs are broadly categorized into two main subsets: monocytic MDSCs (M-MDSCs) and polymorphonuclear MDSCs (PMN-MDSCs), each with distinct suppressive mechanisms.[2] A key mechanism of MDSC-mediated immunosuppression is the depletion of L-arginine from the microenvironment through the enzymatic activity of Arginase 1 (Arg1).[1][4][5][6]

The Central Role of Arginase in MDSC-Mediated Immunosuppression

Arginase 1 is a cytosolic enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[5][7] In the context of the tumor microenvironment, MDSCs express high levels of Arg1, leading to the depletion of extracellular L-arginine, an amino acid essential for T-cell proliferation and function.[4][5][6]

The depletion of L-arginine by MDSCs impairs T-cell function through several mechanisms:

-

Downregulation of T-cell Receptor (TCR) CD3ζ chain: Low levels of L-arginine lead to a reduced expression of the CD3ζ chain, a critical component of the TCR complex, thereby impairing T-cell activation and signaling.[1][6]

-

Inhibition of T-cell proliferation: Arginine starvation causes T cells to arrest in the G0-G1 phase of the cell cycle.[6]

-

Impaired cytokine production: The production of key anti-tumor cytokines, such as interferon-gamma (IFN-γ), by T cells is diminished in an arginine-depleted environment.[6]

Beyond arginine depletion, MDSCs employ a range of other suppressive mechanisms, often in concert with arginase activity. These include the production of reactive oxygen species (ROS) and nitric oxide (NO), the release of immunosuppressive cytokines like TGF-β and IL-10, and the expression of immune checkpoint ligands such as PD-L1.[2][4][8]

Quantitative Data on MDSCs and Arginase in Cancer

The accumulation of MDSCs and the subsequent increase in arginase activity are hallmarks of many cancers and are often correlated with poor prognosis. The following tables summarize key quantitative data from various studies.

Table 1: Frequency of MDSCs in Cancer Patients

| Cancer Type | Sample Type | MDSC Population | Frequency in Patients | Frequency in Healthy Donors | Fold Increase | Reference |

| Colorectal Carcinoma | Peripheral Blood | CD33+HLA-DR- | Significantly elevated | Very low proportion | - | [9] |

| Colorectal Carcinoma | Tumor Tissue | CD33+HLA-DR- | Higher than peripheral blood | Not applicable | - | [9] |

| Pancreatic, Esophageal, Gastric Cancer | Peripheral Blood | Not specified | Elevated | - | - | [10] |

| Renal Cell Carcinoma | Peripheral Blood | Arginase I-producing MDSCs | Increased | - | 6-10 fold increase in arginase activity | [11][12] |

| Head and Neck Squamous Cell Carcinoma | Peripheral Blood, Draining Lymph Nodes, Tumor | CD14+HLA-DR-/lo | High | - | - | [13] |

| Melanoma | Peripheral Blood | Lin-CD14+HLA-DR- (M-MDSC) | Enriched | Lower | - | [14] |

| Healthy Adults | Whole Blood | CD33+CD11b+ | - | Median ~0.5% of CD45+ cells | Not applicable | [15] |

Table 2: Plasma Arginine Levels and Arginase Activity in Cancer Patients

| Cancer Type | Parameter | Patient Levels | Control Levels | Correlation | Reference |

| Breast Cancer | Plasma Arginine | 80 +/- 3 µmol/L | 103 +/- 9 µmol/L | - | [16] |

| Colonic Cancer | Plasma Arginine | 80 +/- 3 µmol/L | 96 +/- 7 µmol/L | - | [16] |

| Pancreatic Cancer | Plasma Arginine | 76 +/- 5 µmol/L | 99 +/- 7 µmol/L | - | [16] |

| Critically Ill Patients | Plasma Arginine | Mean: 38 µmol/l | Normal: 60-80 µmol/l | Inverse correlation with gMDSC levels | [17] |

| Renal Cell Carcinoma | Plasma Arginase I | Elevated | - | Correlated with increased MDSCs | [10] |

| Systemic Lupus Erythematosus | Serum Arginase Activity | Significantly increased | - | Positive correlation with disease activity | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of MDSCs and arginase.

Isolation of MDSCs from Murine Solid Tumors

This protocol describes the enzymatic and mechanical dissociation of solid tumors to obtain a single-cell suspension for subsequent MDSC isolation.

Materials:

-

Tumor-bearing mouse

-

RPMI 1640 medium

-

Collagenase/Hyaluronidase solution

-

DNase I solution

-

70 µm nylon mesh strainer

-

50 mL conical tubes

-

Centrifuge

Procedure:

-

Harvest the tumor tissue from the mouse and place it in a sterile dish.

-

Mince the tumor into small pieces (≤ 2 mm) using a sterile scalpel or scissors.[19]

-

Prepare a tumor digestion medium containing Collagenase/Hyaluronidase and DNase I in RPMI 1640 medium.[19]

-

Transfer the minced tumor tissue to a tube containing the digestion medium and incubate at 37°C on a shaking platform for 25-30 minutes.[19]

-

Place a 70 µm nylon mesh strainer on a 50 mL conical tube and wet it with RPMI medium.

-

Pass the digested tumor suspension through the strainer, using the plunger of a syringe to gently push the tissue through.[19]

-

Wash the strainer with RPMI medium to collect any remaining cells.

-

Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in an appropriate buffer for downstream applications such as flow cytometry or magnetic bead-based cell sorting.

Characterization of MDSCs by Flow Cytometry

This protocol outlines the staining procedure for identifying and quantifying MDSC subsets from a single-cell suspension.

Materials:

-

Single-cell suspension from tumor, spleen, or peripheral blood

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fc receptor blocking reagent (e.g., anti-CD16/32)

-

Fluorescently conjugated antibodies against MDSC markers (e.g., anti-CD11b, anti-Gr-1, anti-Ly6G, anti-Ly6C for mouse; anti-CD11b, anti-CD33, anti-HLA-DR, anti-CD14, anti-CD15 for human)

-

Viability dye

-

Flow cytometer

Procedure:

-

Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.

-

Add Fc receptor blocking reagent and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.[20]

-

Add the cocktail of fluorescently conjugated antibodies to the cells and incubate for 20-30 minutes at 4°C in the dark.[20]

-

Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cells in FACS buffer containing a viability dye.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software to identify and quantify MDSC populations based on their marker expression.

Arginase Activity Assay

This colorimetric assay measures the amount of urea produced by the enzymatic activity of arginase in cell lysates.

Materials:

-

Cell lysate

-

Arginine buffer (pH 9.5)

-

MnCl2 solution

-

Urea standard solution

-

Colorimetric reagents for urea detection

-

96-well microplate

-

Incubator at 37°C

-

Microplate reader

Procedure:

-

Prepare cell lysates from isolated MDSCs or other cell populations by sonication or using a lysis buffer containing protease inhibitors.[21][22]

-

Activate the arginase in the lysate by heating with MnCl2 solution.[23]

-

Prepare a standard curve using the urea standard solution.

-

In a 96-well plate, add the activated cell lysate to wells containing L-arginine buffer.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for the conversion of arginine to urea.[21]

-

Stop the reaction and add the colorimetric reagents that react with urea to produce a colored product.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the arginase activity in the samples by comparing the absorbance values to the urea standard curve. The activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that produces 1 µmol of urea per minute.[7]

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, visualize key signaling pathways and logical relationships involved in MDSC-mediated immunosuppression.

Caption: MDSC-mediated L-arginine depletion and its impact on T-cell function.

Caption: STAT3 signaling pathway regulating Arginase 1 expression in MDSCs.[13][24][25]

Caption: Experimental workflow for the isolation and analysis of MDSCs from tumors.

Therapeutic Targeting of MDSC-Arginase Axis

The critical role of the MDSC-arginase axis in tumor-induced immunosuppression has made it an attractive target for cancer immunotherapy. Several therapeutic strategies are being explored:

-

Arginase Inhibitors: Small molecule inhibitors of arginase aim to restore L-arginine levels in the tumor microenvironment, thereby reversing T-cell dysfunction. Several arginase inhibitors are in preclinical and clinical development.[1][8][26][27][28]

-

Inhibiting MDSC Development and Trafficking: Targeting signaling pathways, such as the STAT3 pathway, that are crucial for MDSC expansion and function is another promising approach.[13][25]

-

Promoting MDSC Differentiation: Inducing the differentiation of immunosuppressive immature MDSCs into mature, non-suppressive myeloid cells can alleviate their negative impact on anti-tumor immunity.

Conclusion

Myeloid-derived suppressor cells, through the potent enzymatic activity of arginase, play a pivotal role in orchestrating an immunosuppressive tumor microenvironment. A thorough understanding of the mechanisms underlying MDSC function, coupled with robust experimental methodologies, is essential for the development of novel cancer immunotherapies. This technical guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of MDSC biology and exploit the therapeutic potential of targeting the MDSC-arginase axis.

References

- 1. Arginase inhibitors | Genesis Drug Discovery & Development [gd3services.com]

- 2. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions | Semantic Scholar [semanticscholar.org]

- 3. Myeloid-Derived Suppressor Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenotypic Characterization and Isolation of Myeloid‐Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay and kinetics of arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. tandfonline.com [tandfonline.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Increased frequency and clinical significance of myeloid-derived suppressor cells in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elevated myeloid-derived suppressor cells in pancreatic, esophageal and gastric cancer are an independent prognostic factor and are associated with significant elevation of the Th2 cytokine interleukin-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revista.spcir.com [revista.spcir.com]

- 12. Arginine regulation by myeloid derived suppressor cells and tolerance in cancer: mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STAT3 regulates arginase-I in myeloid-derived suppressor cells from cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Plasma arginine concentrations are reduced in cancer patients: evidence for arginine deficiency? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Granulocytic myeloid-derived suppressor cells inversely correlate with plasma arginine and overall survival in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Arginase-1–dependent promotion of TH17 differentiation and disease progression by MDSCs in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. stemcell.com [stemcell.com]

- 20. iris.univr.it [iris.univr.it]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. bioassaysys.com [bioassaysys.com]

- 23. Arginase Activity Assay. [bio-protocol.org]

- 24. Signaling pathways involved in MDSC regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. STAT3 regulates arginase-I in myeloid-derived suppressor cells from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Protocol for In Vitro Testing of CB-1158 on T-Cell Suppression

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

CB-1158 is a potent and orally bioavailable small-molecule inhibitor of arginase-1 (ARG1), an enzyme implicated in immune suppression within the tumor microenvironment.[1][2][3] Myeloid-derived suppressor cells (MDSCs) and other myeloid cells express high levels of ARG1, which depletes the essential amino acid L-arginine in the extracellular environment.[1][3] L-arginine is critical for T-cell proliferation and effector functions.[1][2][3] Its depletion leads to T-cell cycle arrest and a dampened anti-tumor immune response. CB-1158 is designed to inhibit ARG1, thereby restoring L-arginine levels and reversing myeloid cell-mediated T-cell suppression.[1][2] This document provides detailed protocols for the in vitro evaluation of CB-1158's efficacy in blocking T-cell suppression.

Mechanism of Action

CB-1158 competitively inhibits arginase-1 and, to a lesser extent, arginase-2 (ARG2). By blocking the enzymatic activity of arginase, CB-1158 prevents the conversion of L-arginine to ornithine and urea. This restores the local concentration of L-arginine, which is essential for T-cell receptor (TCR) signaling, proliferation, and the production of anti-tumor cytokines such as interferon-gamma (IFN-γ) and granzyme B.[1]

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of CB-1158 and its effect on T-cell proliferation.

Table 1: Biochemical Potency of CB-1158 [4]